Home > Products > Building Blocks P11590 > Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- - 96896-09-2

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

Catalog Number: EVT-1685787
CAS Number: 96896-09-2
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Propenyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound serves as a precursor in the synthesis of 2,3,3α,4-tetrahydro-2-[(4-methylbenzene)sulfonyl]cyclopenta[c]pyrrol-5(1H)-one, a compound structurally analogous to the target compound. []
  • Relevance: This compound represents a synthetic intermediate leading to a structural analog of cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-. Both the analog and the target compound share the cyclopenta[c]pyrrol-5(1H)-one core structure. []

2,3,3α,4-Tetrahydro-2-[(4-methylbenzene)sulfonyl]cyclopenta[c]pyrrol-5(1H)-one

  • Compound Description: This compound is produced through an intramolecular Pauson-Khand reaction using N-(2-propenyl)-N-(2-propynyl)-4-methylbenzenesulfonamide as a precursor. This synthetic route highlights a method for constructing the cyclopenta[c]pyrrol-5(1H)-one framework. []
  • Relevance: This compound is a structural analog of cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-. Both share the core cyclopenta[c]pyrrol-5(1H)-one structure, differing in the saturation of the cyclopentane ring and the presence of the (4-methylbenzene)sulfonyl substituent in the analog. []

N-(2-Propenyl)-N-(2-propynyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound is a key intermediate in the synthesis of 2,3,3α,4-tetrahydro-2-[(4-methylbenzene)sulfonyl]cyclopenta[c]pyrrol-5(1H)-one. Its structure, featuring both an alkene and an alkyne functionality, allows for the intramolecular Pauson-Khand reaction to form the cyclopentenone ring present in the final product. []
  • Relevance: As a direct precursor to a structural analog of cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-, this compound is relevant for understanding the synthetic strategies used to construct related ring systems. []

Azabicyclo[3.3.0]octenones and Azabicyclo[4.3.0]nonenones

  • Compound Description: These bicyclic compounds are formed through the intramolecular Khand reaction of aza-heptenynes and aza-octenynes, respectively. The reaction highlights the versatility of the Khand reaction in generating diverse cyclic structures. []
  • Relevance: While not directly analogous to cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-, these compounds exemplify the use of the Khand reaction, a method relevant for constructing cyclopentenone-containing compounds like the target compound. []

N-acyl-4-azahept-1-en-6-ynes

  • Compound Description: These compounds are used as precursors in the intramolecular Khand reaction to synthesize N-acyl-3-azabicyclo[3.3.0]octan-7-ones. []
  • Relevance: These compounds showcase a specific application of the Khand reaction in generating bicyclic nitrogen-containing structures, highlighting the synthetic potential of this methodology for creating diverse ring systems. While not directly analogous to cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-, the shared reliance on the Khand reaction makes them relevant. []

N-acyl-3-azabicyclo[3.3.0]octan-7-ones

  • Compound Description: These bicyclic compounds are the products of the intramolecular Khand reaction using N-acyl-4-azahept-1-en-6-ynes as starting materials. Notably, these compounds are often produced in their reduced form, emphasizing the potential for variations in the Khand reaction outcome. []
  • Relevance: These bicyclic structures, while different in ring size and substitution pattern from cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-, provide further examples of the utility of the Khand reaction in synthesizing nitrogen-containing bicyclic compounds. []
Overview

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- is a bicyclic compound known for its unique structural characteristics and diverse applications in organic synthesis and medicinal chemistry. This compound features a cyclopentane ring fused to a pyrrole ring, making it an interesting subject for research due to its potential biological activities and synthetic utility.

Source

The compound can be synthesized through various chemical reactions, often involving starting materials such as cyclopentenones and specific reagents like sodium hydroxide and acetic anhydride. A notable source for its synthesis is found in patent literature, which outlines detailed methodologies for producing this compound along with its derivatives .

Classification

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- belongs to the class of azabicyclic compounds. It is categorized under heterocycles due to the presence of nitrogen in its structure. The compound is also classified as a pyrrole derivative, which is significant in the study of organic compounds with potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- typically involves several key steps:

  1. Formation of Dicarboxylic Acid: Starting from trans-1,2-di-carbomethoxy-4-methylene-cyclopentane, sodium hydroxide is used to hydrolyze the compound to form trans-4-methylene-1,2-cyclopentanedicarboxylic acid.
  2. Conversion to Anhydride: The dicarboxylic acid is reacted with acetic anhydride to yield cis-tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3H)-dione.
  3. Ammonium Salt Preparation: The anhydride is treated with ammonia gas in dry methylene chloride to produce an ammonium salt.
  4. Imide Formation: This salt undergoes reaction with acetyl chloride to form an imide.
  5. Reduction Steps: The imide is then reduced using lithium aluminum hydride and ditertiarybutyl dicarbonate to yield the desired cis product .

Technical Details

The reaction conditions are critical; for instance, the initial hydrolysis step requires careful temperature control (typically around -78°C) to ensure proper reaction kinetics and yield .

Molecular Structure Analysis

Structure

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- has a unique bicyclic structure characterized by:

  • Molecular Formula: C₇H₁₂N O
  • Molecular Weight: Approximately 141.17 g/mol
  • Structural Features: The compound contains a cyclopentane ring fused to a pyrrole ring with a carbonyl group at position 5.
Chemical Reactions Analysis

Reactions

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The carbonyl group can act as an electrophile in nucleophilic attack reactions.
  2. Cycloaddition Reactions: It can engage in cycloaddition reactions due to its strained bicyclic structure.
  3. Reduction Reactions: The compound can undergo reduction to yield various derivatives depending on the reducing agent used.

Technical Details

The reactivity of this compound is influenced by the presence of functional groups that can stabilize or destabilize intermediates during reactions .

Mechanism of Action

Process

The mechanism of action for Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- primarily involves its interaction with biological targets through binding affinity and modulation of biological pathways. Its bicyclic structure allows for specific interactions with enzymes or receptors.

Data

Research indicates that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and analgesic effects, although specific data on Cyclopenta[c]pyrrol-5(1H)-one itself may be limited .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Relevant data indicates that the hydrochloride salt form has distinct solubility characteristics which can be advantageous for pharmaceutical formulations .

Applications

Scientific Uses

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- has several applications:

  1. Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  2. Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity.
  3. Material Science: Explored for use in developing new materials with unique properties based on its structural characteristics.
Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis via Cyclization and Reductive Strategies

The synthesis of cis-hexahydro-cyclopenta[c]pyrrol-5(1H)-one relies on strategically designed multi-step sequences. A highly efficient route employs an iminium-mediated 2-aza-Cope rearrangement of enantiomerically enriched aminoacetal precursors. Under optimized conditions (TFA/dimedone in methanol at 120°C), this one-pot process achieves 89% yield and 99% enantiomeric excess (ee) through iminium formation, [3,3]-sigmatropic rearrangement, and dimedone trapping [2]. Alternatively, reductive cyclization of ethyl (2-azido-1,3-dihydroxycyclopentyl)acetate using hydrogenation catalysts furnishes the bicyclic lactam core in 86% yield. This intermediate serves as a precursor for functionalized pyrrolidine analogs via subsequent reduction or substitution [6]. Critical to both pathways is strict control over ring-closure regiochemistry to avoid trans-fused byproducts.

Table 1: Key Multi-Step Synthesis Methods

StrategyKey Reagents/ConditionsYieldStereoselectivity
2-Aza-Cope RearrangementTFA/dimedone, MeOH, 120°C89%99% ee
Reductive CyclizationH₂/Pd-C, EtOH, 25°C86%>95% cis
Tosylation/Cyclizationp-TsCl/pyridine; Hunig’s base, 50°C65%cis-retention

Stereoselective Approaches for cis-Configuration Control

Controlling the relative stereochemistry of the bicyclic system’s fusion points is achieved through substrate-directed diastereoselection and chiral resolution. In patented pharmaceutical syntheses, the cis-configuration is secured via chiral pool resolution using L-tartaric acid, yielding enantiopure amine intermediates with 98% diastereomeric excess (de) [3]. For ketone precursors, asymmetric hydrogenation of unsaturated cyclic imides with Rh(I)/(R,R)-Et-DuPhos catalysts delivers the saturated cis-pyrrolone with 95% ee . Computational studies reveal that torsional strain minimization favors the cis-fused conformation (152.3° cyclopentane dihedral angle), guiding the design of stereocontrolled reactions [2]. Diastereoselective reduction of ketoazides using L-selectride achieves up to 20:1 dr for cis-diol derivatives [6].

Role of Protecting Groups in Bicyclic Intermediate Formation

Protective groups are pivotal for managing reactivity during bicyclic ring formation. BOC protection of the pyrrolidine nitrogen enables the functionalization of the ketone moiety without competing enolization or N-alkylation [5]. In SHP2 inhibitor syntheses, acid-labile groups like tert-butyl ester facilitate deprotection under mild conditions post-cyclization [8]. For tosylate derivatives, the tosyl group acts as both a protective unit and a solubility enhancer, with its electron-withdrawing nature reducing amine basicity (ΔpKa ≈ 2.4) and facilitating crystallization [2]. Sequential protection/deprotection is essential in azasugar syntheses, where acetonide groups mask diol functionalities prior to reductive amination [6].

Table 2: Protective Group Applications

GroupFunctionRemoval ConditionsEffect on Reactivity
BOCN-protectionTFA/DCMPrevents N-alkylation
Tosyl (Ts)N-protection/solubility modifierMg/MeOHLowers pKa by 2.4 units
AcetonideDiol protectionDilute HClEnables selective ketone reduction

Catalytic Asymmetric Synthesis for Enantiomeric Enrichment

Enantioselective routes to the cis-bicyclic scaffold leverage transition metal and organocatalysts. Rh-catalyzed asymmetric hydrogenation of cyclic enamines using DuPhos ligands achieves 95% ee, exploiting ligand-accelerated enantiofacial discrimination [6]. For early-stage chirality introduction, organocatalyzed Mannich reactions between cyclopentanone derivatives and Boc-imines generate chiral β-amino ketones with 90% ee, which undergo intramolecular N-alkylation to form the bicyclic core [9]. In industrial settings, enzymatic resolution with immobilized lipases (e.g., Candida antarctica) separates racemic amines, providing enantiopure cis-intermediates for neuroactive compounds [3]. These catalytic methods surpass stoichiometric chiral auxiliaries in atom economy for large-scale production.

Comparative Analysis of Patent-Disclosed Industrial Processes

Patent literature reveals divergent industrial approaches prioritizing either yield optimization or stereochemical purity. A high-yielding route (EP2532651B1) uses reductive amination of cis-hexahydro-cyclopenta[c]pyrrol-2-amine with 4-(3-chloropropoxy)benzamide, achieving 92% yield via microwave-assisted coupling [3]. In contrast, Boehringer Ingelheim’s process (WO2019051469A1) emphasizes enantioselective SHP2 inhibitor synthesis through Pd-catalyzed asymmetric allylation, albeit with lower cyclization efficiency (65% yield) [8]. Cost drivers include:

  • Catalyst loading: Rh/DuPhos (0.5 mol%) reduces metal-related expenses.
  • Step economy: One-pot aza-Cope rearrangements avoid intermediate isolation.
  • Solvent systems: Morpholine buffers in rearrangement steps prevent dimedone decomposition, enhancing reproducibility [2].

Table 3: Industrial Process Comparison

PatentKey StepYieldee/drCost-Saving Features
EP2532651B1Reductive amination92%>99% eeMicrowave acceleration
WO2019051469A1Ts-directed cyclization65%98% deLow-temp crystallization
VulcanChem VCIminium rearrangement89%99% eeMorpholine buffer system

Properties

CAS Number

96896-09-2

Product Name

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2/t5-,6+

InChI Key

XRSFPEFHACEZSM-OLQVQODUSA-N

SMILES

C1C2CNCC2CC1=O

Canonical SMILES

C1C2CNCC2CC1=O

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.